

Technical Guide: Synthesis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol

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Compound of Interest

Compound Name: 2-[(4-Methoxy-phenylamino)-methyl]-phenol

Cat. No.: B1347597

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis of **2-[(4-Methoxy-phenylamino)-methyl]-phenol**. The core synthesis pathway is the Mannich reaction, a three-component condensation involving phenol, formaldehyde, and p-anisidine. This guide details the reaction mechanism, a representative experimental protocol, and expected physicochemical and characterization data. All quantitative information is summarized in tables, and key processes are visualized using diagrams to ensure clarity and ease of use for research and development professionals.

Introduction

2-[(4-Methoxy-phenylamino)-methyl]-phenol is a phenolic Mannich base. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile chemical intermediates. The structure incorporates a phenol, a secondary aromatic amine, and a methoxy group, making it a candidate for studies involving antioxidant, antimicrobial, and enzyme inhibition activities. The synthesis is achieved through the well-established Mannich reaction, which provides an efficient method for the aminoalkylation of acidic protons located on phenols.

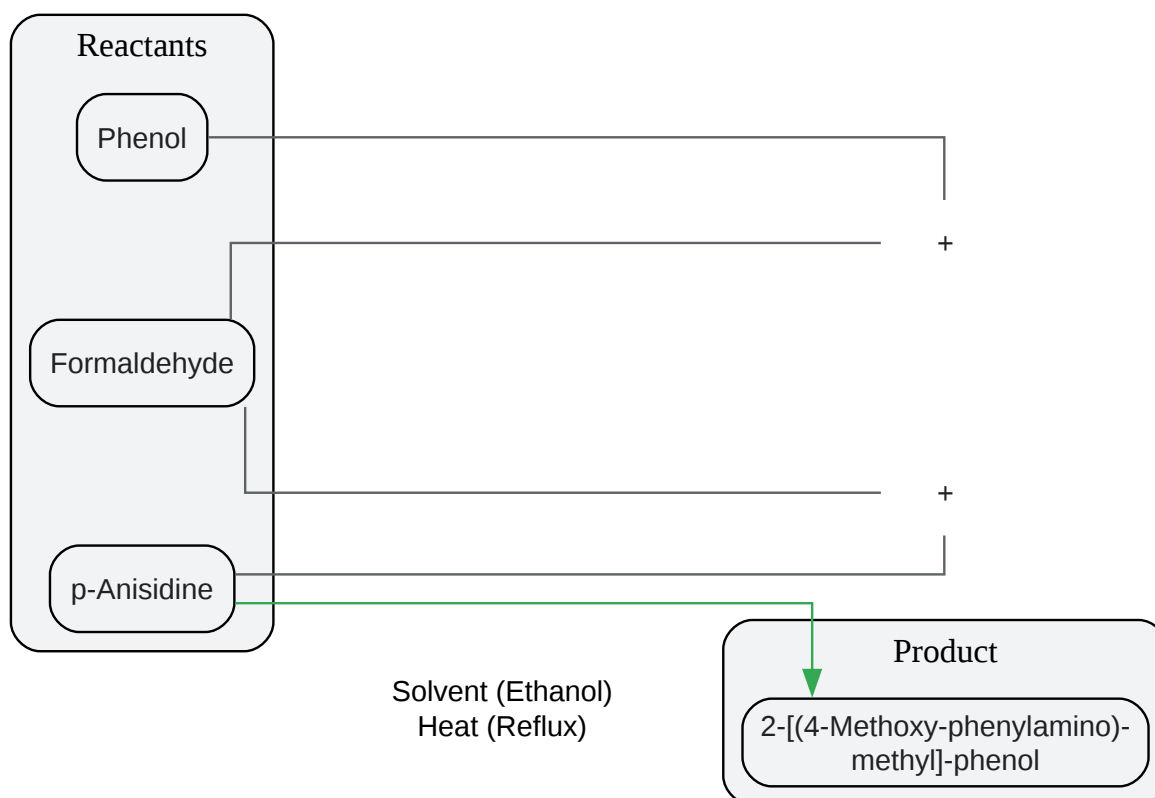
Core Synthesis Pathway: The Mannich Reaction

The synthesis of **2-[(4-Methoxy-phenylamino)-methyl]-phenol** is accomplished via a one-pot, three-component Mannich reaction. This reaction involves the electrophilic substitution onto the electron-rich aromatic ring of phenol. The key reactants are:

- Phenol: Provides the active hydrogen atom at the ortho position.
- Formaldehyde: Acts as the electrophile source after activation by the amine.
- p-Anisidine (4-Methoxyphenylamine): The primary amine component.

The reaction proceeds by first forming an electrophilic iminium ion from the condensation of p-anisidine and formaldehyde. Phenol, existing in equilibrium with the more reactive phenoxide ion, then acts as a nucleophile, attacking the iminium ion. This attack occurs preferentially at the ortho position relative to the hydroxyl group due to steric and electronic factors, yielding the final product.

Reaction Scheme



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Caption: One-pot Mannich condensation of reactants.

Physicochemical and Reagent Data

The properties of the target compound and the necessary reactants are summarized below.

Table 1: Physicochemical Properties of **2-[(4-Methoxy-phenylamino)-methyl]-phenol**

Property	Value
Molecular Formula	C ₁₄ H ₁₅ NO ₂
Molecular Weight	229.28 g/mol
Appearance	Expected to be a solid
CAS Number	52537-88-9

Table 2: Reagent Data

Reagent	Formula	Molar Mass (g/mol)	Density (g/mL)	Notes
Phenol	C ₆ H ₅ OH	94.11	1.07	Corrosive, toxic solid or solution.
Formaldehyde	CH ₂ O	30.03	~1.09	Typically used as 37% aq. solution.
p-Anisidine	C ₇ H ₉ NO	123.15	1.071	Toxic solid.
Ethanol (Solvent)	C ₂ H ₅ OH	46.07	0.789	Flammable liquid.

Experimental Protocol

Disclaimer: The following is a representative protocol adapted from general procedures for phenolic Mannich reactions.^{[1][2]} Researchers should conduct their own risk assessment and

optimization.

Objective: To synthesize **2-[(4-Methoxy-phenylamino)-methyl]-phenol**.

Materials:

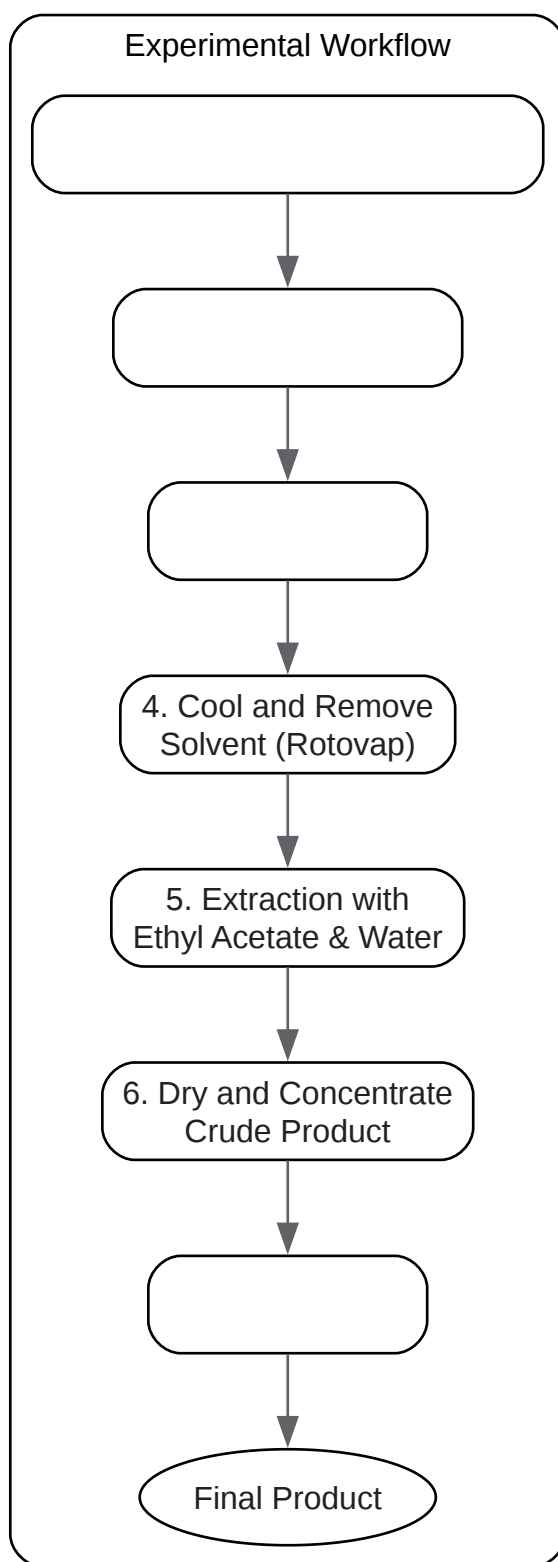
- Phenol (1.0 eq)
- p-Anisidine (1.0 eq)
- Formaldehyde (37% aqueous solution, 1.0 eq)
- Ethanol (Absolute)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Standard glassware for workup and purification

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (e.g., 12.3 g, 0.1 mol) in absolute ethanol (100 mL).
- **Addition of Phenol:** To this solution, add phenol (e.g., 9.4 g, 0.1 mol). Stir the mixture until all solids are dissolved.
- **Addition of Formaldehyde:** Add aqueous formaldehyde solution (37%, e.g., 8.1 mL, 0.1 mol) dropwise to the stirred solution at room temperature.
- **Reaction:** Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Workup - Isolation:** After the reaction is complete, cool the mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

- Extraction: Redissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate, 150 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure **2-[(4-Methoxy-phenylamino)-methyl]-phenol**.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for synthesis and purification.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected data based on the chemical structure are provided below.

Table 3: Expected Spectroscopic Data

Technique	Expected Characteristics
^1H NMR	Phenolic -OH: Broad singlet, ~9-10 ppm. Amine -NH: Broad singlet, ~4-5 ppm. Aromatic protons (Phenol ring): Multiplets, ~6.7-7.2 ppm (4H). Aromatic protons (Anisidine ring): Two doublets (AA'BB' system), ~6.6-6.8 ppm (4H). Methylene (-CH ₂ -): Singlet, ~4.2-4.5 ppm (2H). Methoxy (-OCH ₃): Singlet, ~3.7 ppm (3H).
^{13}C NMR	Aromatic C-O (Phenol): ~155 ppm. Aromatic C-O (Anisidine): ~152 ppm. Aromatic Carbons: Multiple signals between ~114-145 ppm. Methylene Carbon (-CH ₂ -): ~50 ppm. Methoxy Carbon (-OCH ₃): ~55 ppm.
FT-IR (cm ⁻¹)	O-H Stretch (Phenol): Broad band, 3200-3500 cm ⁻¹ . N-H Stretch (Amine): Sharp band, 3350-3450 cm ⁻¹ . Aromatic C-H Stretch: ~3000-3100 cm ⁻¹ . C-N Stretch: ~1250-1350 cm ⁻¹ . C-O Stretch (Phenol & Ether): ~1230-1260 cm ⁻¹ .
Mass Spec.	[M] ⁺ : Expected at m/z = 229.11.

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References

- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
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